molecular formula C8H13NO4 B2644607 Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate CAS No. 2137433-03-3

Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate

Cat. No. B2644607
CAS RN: 2137433-03-3
M. Wt: 187.195
InChI Key: YJHOGYKEUQJVMS-QYRBDRAASA-N
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Description

Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as MAPC and is synthesized through a specific method that involves the use of several chemicals and reagents.

Mechanism of Action

The mechanism of action of MAPC is not fully understood, but it has been suggested that it may act through the inhibition of specific enzymes or receptors in the body. MAPC has been shown to have potent anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. MAPC has also been shown to have neuroprotective effects, which may be due to its ability to modulate specific neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
MAPC has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MAPC can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that MAPC can reduce inflammation, protect against neurodegeneration, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MAPC in lab experiments is its high solubility and bioavailability, which allows for easy administration and delivery to target tissues. MAPC is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using MAPC in lab experiments is its cost, as it is a relatively expensive compound to synthesize.

Future Directions

There are several future directions for the study of MAPC. One direction is the development of new drugs based on the structure of MAPC, which may have improved efficacy and reduced side effects compared to current drugs. Another direction is the study of the molecular mechanisms underlying the effects of MAPC, which may lead to the identification of new drug targets. Finally, the study of the pharmacokinetics and pharmacodynamics of MAPC may lead to the development of new drug delivery systems that improve the efficacy and safety of current drugs.

Synthesis Methods

The synthesis of MAPC involves the reaction between ethyl diazoacetate and methoxyamine hydrochloride to form the intermediate, ethyl 2-(methoxyamino)-2-oxoacetate. This intermediate is then reacted with cyclopropanecarboxylic acid to form the final product, methyl (Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate. This synthesis method has been extensively studied and optimized to produce high yields of MAPC.

Scientific Research Applications

MAPC has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, MAPC has been identified as a potential lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders. MAPC has also been studied for its potential use in drug delivery systems, as it has been shown to have high solubility and bioavailability.

properties

IUPAC Name

methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-12-7(10)5-3-4(5)6(9)8(11)13-2/h4-6H,3,9H2,1-2H3/t4-,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHOGYKEUQJVMS-QYRBDRAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137838520

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